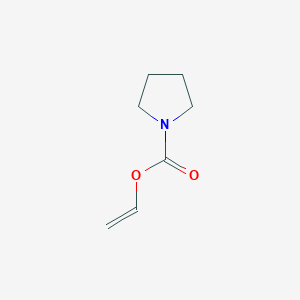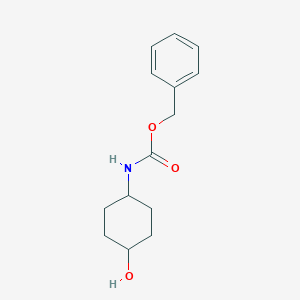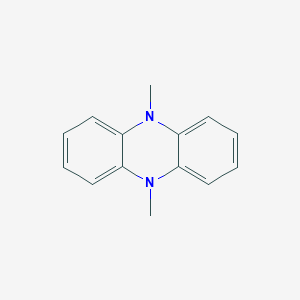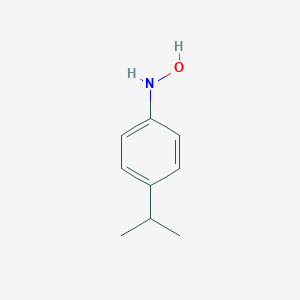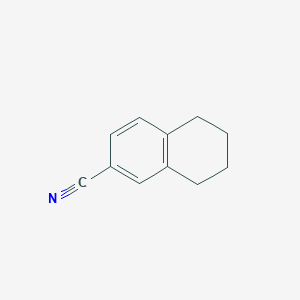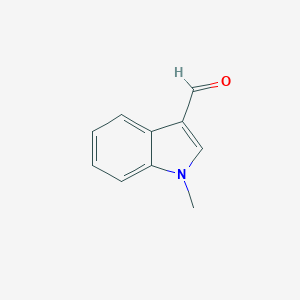
1-Methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties . This compound is particularly valuable as a chemical precursor for synthesizing various biologically active structures.
Wirkmechanismus
Target of Action
1-Methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It participates in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
This compound plays a significant role in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . .
Result of Action
The result of the action of this compound is the generation of biologically active structures . These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Action Environment
The action environment of this compound is typically a laboratory setting where it is used as a precursor in the synthesis of biologically active structures
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indole-3-carbaldehyde and its derivatives are efficient chemical precursors for generating biologically active structures . They interact with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions
Cellular Effects
It is known that indole derivatives play a main role in cell biology , influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 1H-indole-3-carbaldehyde with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Methyl-1H-Indol-3-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen eingesetzt werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-Indol-3-carbaldehyd hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Vorläufer für die Synthese komplexer Moleküle und heterocyclischer Verbindungen.
Biologie: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Proteinwechselwirkungen verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-1H-Indol-3-carbaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator spezifischer Enzyme wirken und so biochemische Signalwege beeinflussen, die mit Zellwachstum, Apoptose und Stoffwechsel zusammenhängen. Seine Wirkungen werden durch die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielproteinen vermittelt .
Ähnliche Verbindungen:
1H-Indol-3-carbaldehyd: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber ohne die Methylgruppe.
1-Methylindol: Ein weiteres Derivat mit einer Methylgruppe, aber ohne die Aldehydfunktionalität.
3-Methylindol: Ähnliche Struktur mit der Methylgruppe an einer anderen Position.
Einzigartigkeit: 1-Methyl-1H-Indol-3-carbaldehyd ist aufgrund seiner Kombination aus dem Indol-Kern, der Methylgruppe und der Aldehydfunktionalität einzigartig. Diese einzigartige Struktur ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und vielfältige biologische Aktivitäten zu zeigen, was es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the methyl group.
1-Methylindole: Another derivative with a methyl group but without the aldehyde functionality.
3-Methylindole: Similar structure with the methyl group at a different position.
Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde is unique due to its combination of the indole core, methyl group, and aldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBYRKRRGSZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172483 | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19012-03-4 | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?
A1: Research has shown that a derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []
Q2: What is known about the structure of this compound and its derivatives?
A2:
- This compound: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []
- 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []
Q3: Are there other biological activities associated with this compound derivatives?
A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


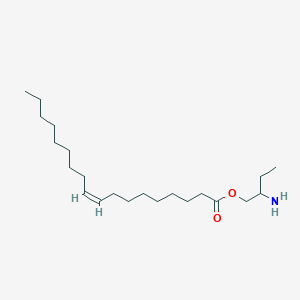
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
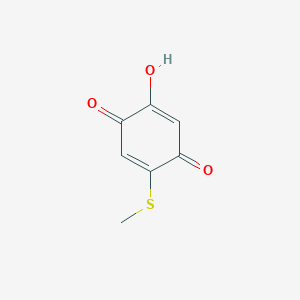
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)

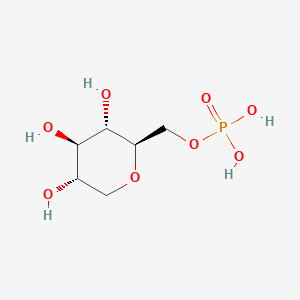
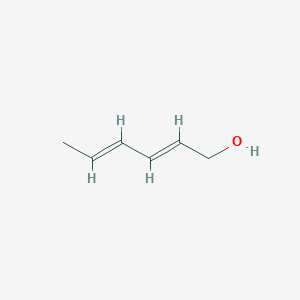
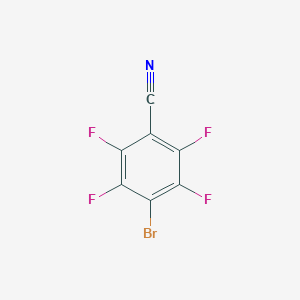
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
